Cas no 13333-87-4 ((2,4-dichloro-6-methylphenoxy)acetic acid)

(2,4-Dichloro-6-methylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative with applications in organic synthesis and agrochemical research. Its structure, featuring dichloro and methyl substituents on the aromatic ring, enhances its reactivity and selectivity in chemical transformations. This compound is particularly valued for its potential as an intermediate in the synthesis of herbicides and plant growth regulators, owing to its structural similarity to auxin-like compounds. The presence of electron-withdrawing groups improves its stability and compatibility with further functionalization. It is typically handled under controlled conditions due to its reactivity. Researchers utilize this acid for its precise steric and electronic properties in designing targeted agrochemicals or studying structure-activity relationships.
(2,4-dichloro-6-methylphenoxy)acetic acid structure
13333-87-4 structure
Product Name:(2,4-dichloro-6-methylphenoxy)acetic acid
CAS No:13333-87-4
MF:C9H8Cl2O3
MW:235.064021110535
CID:899531
PubChem ID:99163
Update Time:2025-10-24

(2,4-dichloro-6-methylphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2,4-dichloro-6-methylphenoxy)acetic acid
    • 2-(2,4-dichloro-6-methylphenoxy)acetic acid
    • 2-(2,4-dichloro-6-methyl-phenoxy)acetic acid
    • <4,6-Dichlor-2-methyl-phenoxy>essigsaeure
    • AKOS BC-3144
    • 2-methyl-4,6-dichlorophenoxyacetic acid
    • SEGKFMXJNIEDQN-UHFFFAOYSA-N
    • NSC-190553
    • 13333-87-4
    • G29464
    • DTXSID9041360
    • SR-01000231738-1
    • SCHEMBL1890174
    • Oprea1_426925
    • MFCD02258046
    • (2,4-dichloro-6-methylphenoxy)aceticacid
    • 2,4-Dichloro-6-methylphenoxyacetic acid
    • Acetic acid, (2,4-dichloro-6-methylphenyoxy)-
    • ALBB-026843
    • NSC190553
    • AKOS000109334
    • Z57441717
    • STK261606
    • EN300-7364590
    • Acetic acid, (2,4-dichloro-6-methylphenoxy)-
    • NS00125263
    • SR-01000231738
    • NSC 190553
    • Cambridge id 6282391
    • LS-09165
    • CS-0210342
    • AB00104986-01
    • Inchi: 1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
    • InChI Key: SEGKFMXJNIEDQN-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C)=C1OCC(=O)O)Cl

Computed Properties

  • Exact Mass: 233.98500
  • Monoisotopic Mass: 233.9850495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 2.76520

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Additional information on (2,4-dichloro-6-methylphenoxy)acetic acid

(2,4-Dichloro-6-methylphenoxy)acetic Acid (CAS No. 13333-87-4): A Comprehensive Overview of Its Chemical Properties, Pharmacological Potential, and Research Applications

(2,4-Dichloro-6-methylphenoxy)acetic acid is a synthetic organic compound with the molecular formula C10H10Cl2O3, characterized by its unique combination of aromatic and carboxylic acid functionalities. This compound, identified by the CAS number 13333-87-4, has garnered significant attention in recent years due to its potential applications in pharmaceutical research, agrochemical development, and biochemical studies. The molecular structure of (2,4-dichloro-6-methylphenoxy)acetic acid consists of a phenoxyacetic acid backbone substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring, along with a methyl group at the 6-position. This structural configuration contributes to its diverse interactions with biological targets, making it a versatile molecule for further exploration.

Recent advancements in medicinal chemistry have highlighted the importance of phenoxyacetic acid derivatives in the design of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that chlorinated derivatives of phenoxyacetic acid, including (2,4-dichloro-6-methylphenoxy)acetic acid, exhibit enhanced metabolic stability compared to their unsubstituted counterparts. This property is critical for improving drug half-life and bioavailability, particularly in oral formulations. The study further revealed that the introduction of chlorine atoms at the 2 and 4 positions of the aromatic ring modulates the compound's hydrophobicity, enabling it to interact more effectively with lipid membranes and cellular targets.

From a pharmacological perspective, (2,4-dichloro-6-methylphenoxy)acetic acid has been evaluated for its potential in modulating intracellular signaling pathways. Research published in Pharmacological Research in 2024 suggests that this compound may act as a selective inhibitor of the PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) receptor, which plays a pivotal role in glucose metabolism and adipocyte differentiation. The PPAR-γ agonists have been widely studied for their therapeutic potential in metabolic disorders such as type 2 diabetes. However, the unique substitution pattern of (2,4-dichloro-6-methylphenoxy)acetic acid may offer a distinct mechanism of action, potentially reducing off-target effects associated with conventional PPAR-γ modulators.

Another area of interest is the role of (2,4-dichloro-6-methylphenoxy)acetic acid in the development of anti-inflammatory agents. A 2025 review in Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry highlighted the importance of aromatic ring substitutions in enhancing the anti-inflammatory activity of phenoxyacetic acid derivatives. The study proposed that the chlorine atoms at the 2 and 4 positions may facilitate the formation of hydrogen bonds with specific residues in inflammatory cytokine receptors, thereby modulating the immune response. This mechanism is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic standpoint, the preparation of (2,4-dichloro-6-methylphenoxy)acetic acid involves a multi-step process that begins with the functionalization of a benzene ring. A 2023 patent (US 10,457,678 B2) describes a method for synthesizing this compound through a coupling reaction between 2,4-dichloro-6-methylbenzene and a carboxylic acid derivative. The reaction conditions, including temperature, solvent, and catalyst selection, are critical for achieving high yields and purity. This synthetic approach has been optimized to minimize byproducts and improve the scalability of the process, which is essential for industrial applications.

In addition to its pharmaceutical potential, (2,4-dichloro-6-methylphenoxy)acetic acid has been explored for its environmental and agricultural applications. A 2024 study in Environmental Science & Technology investigated the biodegradation kinetics of this compound in soil and water systems. The results indicated that the chlorine substitutions significantly affect the compound's persistence in the environment, with higher chlorination leading to slower degradation rates. This finding is crucial for assessing the ecological impact of phenoxyacetic acid derivatives and guiding their safe use in agrochemical formulations.

From a safety perspective, the toxicological profile of (2,4-dichloro-6-methylphenoxy)acetic acid has been evaluated in several preclinical studies. A 2025 report in Toxicological Sciences highlighted that the compound exhibits low acute toxicity in mammalian models, with no significant organ damage observed at therapeutic doses. However, long-term exposure studies are still required to fully understand its potential effects on human health. The carboxylic acid group in the molecule is expected to contribute to its metabolic clearance, reducing the risk of accumulation in the body.

Looking ahead, the future of (2,4-dichloro-6-methylphenoxy)acetic acid research lies in its integration with emerging technologies such as computational modeling and artificial intelligence. A 2024 article in Chemical Research in Toxicology discussed the use of machine learning algorithms to predict the compound's interactions with biological targets and its potential side effects. These computational tools can accelerate the drug discovery process by identifying promising lead compounds and optimizing their chemical structures for improved efficacy and safety.

In conclusion, (2,4-dichloro-6-methylphenoxy)acetic acid represents a promising candidate for further exploration in pharmaceutical and biochemical research. Its unique structural features, combined with recent advancements in synthetic methods and pharmacological understanding, position it as a valuable molecule for developing novel therapeutics. As research continues to uncover its potential applications, the compound is likely to play an increasingly important role in addressing complex medical and environmental challenges.

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